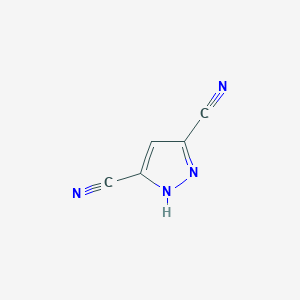

1H-Pyrazole-3,5-dicarbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrazole-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSASQXIHJDQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Synthesis of Key Precursors and Intermediates

The successful synthesis of 1H-pyrazole-3,5-dicarbonitrile is highly dependent on the efficient preparation of its key precursors.

Arylazomalononitriles are crucial intermediates in several synthetic routes to pyrazole (B372694) dicarbonitriles. researchgate.net Their synthesis is typically achieved through a well-established azo coupling reaction. The general procedure involves the diazotization of an aromatic amine, followed by reaction with malononitrile (B47326). researchgate.net

The process begins with the dissolution of a substituted arylamine in an acidic medium, followed by treatment with a nitrite (B80452) source, such as sodium nitrite, at low temperatures (0-5 °C) to generate the corresponding diazonium salt. This salt is then added to a solution of malononitrile, often in the presence of a base like sodium acetate (B1210297) or in a buffered solution, to facilitate the coupling reaction. The resulting arylazomalononitrile precipitates from the reaction mixture and can be isolated by filtration. researchgate.net The yields for this reaction are typically in the range of 30-44%. researchgate.net

Table 1: Synthesis of Substituted Arylazomalononitriles

| Starting Arylamine | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted arylamines | 1. NaNO2, HCl | Substituted arylazomalononitriles | 30-44 | researchgate.net |

| 2. Malononitrile, NaOAc |

Table 2: Cyclization of Arylazomalononitriles to Aminodicyanopyrazoles

| Intermediate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Arylazomalononitriles | Chloroacetonitrile (B46850), Triethylamine (B128534) | 4-Amino-1-aryl-1H-pyrazole-3,5-dicarbonitriles | 22-80 | researchgate.net |

Formation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives is a well-established process, frequently accomplished through the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). ipinnovative.comnih.gov This reaction serves as a foundational method for creating the pyrazolone (B3327878) core structure. ipinnovative.com Various catalysts and conditions have been employed to optimize this synthesis. For instance, nano-ZnO has been shown to be an efficient catalyst for this condensation, yielding the product in high percentages. nih.gov

Derivatives of this core structure are often prepared through reactions at the C4 position. One common method involves a one-step, three-component reaction where 3-methyl-1-phenyl-5-pyrazolone reacts with various benzaldehydes. nih.gov This can be catalyzed by sodium acetate at room temperature. nih.govresearchgate.net Alternative green methods include heating the reactants without a solvent or using microwave irradiation. researchgate.net The C4 position can also be acylated using various aroyl chlorides to produce 4-acyl-3-methyl-1-phenyl-1H-pyrazol-5-one derivatives. rsc.org

Table 1: Synthesis Methods for 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Derivatives

| Product | Reactants | Method | Reference |

|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Ethyl acetoacetate, Phenylhydrazine | Condensation with nano-ZnO catalyst | nih.gov |

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | 3-Methyl-1-phenyl-5-pyrazolone, Aromatic aldehydes | Three-component reaction catalyzed by sodium acetate | nih.govresearchgate.net |

| 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | 3-Methyl-1-phenyl-pyrazol-5-one, 4-Methylbenzoyl chloride | C-acylation | rsc.org |

Synthesis of 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile

The key intermediate, 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, is synthesized by refluxing p-toluenesulfonyl hydrazide with tetracyanoethylene (B109619) in absolute ethanol. ekb.egresearchgate.nettandfonline.com The reaction proceeds by adding tetracyanoethylene to a cold solution of p-toluenesulfonyl hydrazide in ethanol, stirring the mixture, and then heating it under reflux. tandfonline.com This process yields the desired product as a white precipitate in good yield (approximately 80%). researchgate.nettandfonline.com This compound serves as a versatile starting material for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.nettandfonline.com

Preparation of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its analogs is typically achieved through the condensation of a substituted phenylhydrazine with (ethoxymethylene)malononitrile. ekb.egscirp.orgconicet.gov.ar The reaction is generally performed by refluxing the reactants in a suitable solvent, such as ethanol. scirp.orgchemicalbook.com An excellent level of regioselectivity is observed, with the pyrazole derivative forming as the exclusive product. scirp.org Following the reaction, the product often precipitates upon cooling or after pouring the reaction mixture into ice-water, and can then be collected by filtration. chemicalbook.com This method is versatile, allowing for the synthesis of a variety of N-aryl pyrazole carbonitriles by using different substituted aryl hydrazines. scirp.orgconicet.gov.ar

Table 2: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | (Ethoxymethylene)malononitrile | Ethanol | Reflux | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | ekb.egscirp.org |

| 4-Methylphenylhydrazine | (Ethoxymethylene)malononitrile | Ethanol | Reflux for 2h | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | chemicalbook.com |

| p-Fluorophenylhydrazine hydrochloride | Ethoxymethylenemalononitrile | Ethanol | Reflux for 3h with Sodium Acetate | 5-Amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile | google.com |

Derivatization and Functionalization Strategies of this compound and Analogs

The pyrazole ring and its substituents offer multiple sites for chemical modification, enabling the creation of a diverse library of compounds. These derivatization strategies are crucial for tuning the chemical and biological properties of the pyrazole core.

Reactions at the Pyrazole Nitrogen (N-substitution)

The unsubstituted nitrogen atom in the pyrazole ring is a common site for functionalization. N-substitution reactions typically involve reacting the 1H-pyrazole with an electrophile under basic conditions. For example, the nitrogen of a 3-methyl-4-(((4-(trifluoromethyl)phenyl)imino)methyl)-1H-pyrazol-5(4H)-one can be alkylated using chloroethyl acetate in the presence of anhydrous potassium carbonate in DMF. sapub.org This reaction introduces an ethyl acetate group onto the pyrazole nitrogen. sapub.org Similarly, the synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanenitrile involves functionalizing the 1-position of the nitro-substituted pyrazole with a propanenitrile side chain. These N-substitution reactions are fundamental in creating pyrazole derivatives with varied electronic and steric properties. mdpi.com

Reactions at the Nitrile Groups

The nitrile groups on the pyrazole ring are highly versatile functional handles that can be converted into a variety of other functionalities. One important reaction is hydrolysis, which can transform the nitrile group into a carboxamide. For instance, 5-amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile can be converted to 5-amino-1-(p-fluorophenyl)-4-pyrazolecarboxamide by heating it with aqueous sodium hydroxide (B78521) in ethanol. google.com

The nitrile groups can also participate in cyclization reactions to form fused heterocyclic rings. The key starting material, 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, can be reacted with various reagents like carbon disulfide or malononitrile to synthesize pyrazolo[3,4-d]pyrimidine or pyrazolo[3,4-b]pyridine derivatives, respectively. ekb.egtandfonline.com In the reaction with malononitrile, it is proposed that the ionized malononitrile attacks one of the cyano groups on the pyrazole ring, initiating the cyclization process. tandfonline.com

Modifications of Substituents on the Pyrazole Ring

Beyond the nitrogen and nitrile groups, other substituents on the pyrazole ring can also be modified to create analogs. The introduction of functional groups onto the pyrazole ring itself is a key strategy. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the C4 position of the pyrazole ring. grafiati.com Furthermore, C-acylation can occur at the C4 position of pyrazolone rings. rsc.org

The reactivity of existing substituents can also be exploited. For example, 5-amino-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-3,4-dicarbonitrile can undergo further cyclization reactions through its amino and cyano groups when treated with reagents such as formic acid, urea, or guanidine, leading to a variety of pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com The nature of the substituents on the pyrazole ring is known to significantly influence the biological activity of the resulting compounds, highlighting the importance of these modification strategies. researchgate.netnih.gov

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines)

The this compound core is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically proceed through an aminopyrazole intermediate, which can be generated in situ or prepared as a distinct starting material. The amino group and the adjacent endocyclic nitrogen atom of the pyrazole ring act as nucleophiles that react with biselectrophilic reagents to construct a new fused ring.

Pyrazolo[1,5-a]pyrimidines: This class of fused heterocycles is generally synthesized through the reaction of 3(5)-aminopyrazoles with 1,3-biselectrophilic compounds. researchgate.netkfas.org.kw The pyrimidine (B1678525) ring is constructed by the cyclocondensation reaction involving the endocyclic N1 nitrogen and the exocyclic amino group of the pyrazole. researchgate.net Commonly used 1,3-biselectrophiles include β-dicarbonyl compounds, β-enaminones, β-haloenones, and β-ketonitriles. researchgate.net For instance, a series of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles were synthesized by reacting 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with various 3-(dimethylamino)-1-arylprop-2-en-1-ones. nih.gov Similarly, reaction with ethyl cyanoacetate (B8463686) can yield compounds like 7-amino-5-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. nih.govscispace.com

Pyrazolo[3,4-d]pyrimidines: The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold often starts from 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.govekb.eg These precursors undergo cyclization with various one-carbon electrophiles. For example, heating 5-amino-1-phenyl-pyrazole-4-carbonitrile with formic acid results in the formation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ekb.eg Other reagents like formamide, urea, and thiourea (B124793) can also be employed to construct the pyrimidine ring, leading to the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov A new series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives was synthesized starting from 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, which was reacted with various electrophiles like thiourea. researchgate.nettandfonline.com

Pyrazolo[3,4-b]pyridines: The construction of the pyrazolo[3,4-b]pyridine system involves the annulation of a pyridine (B92270) ring onto the pyrazole core. mdpi.com This is typically achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (Michael acceptors). mdpi.com The reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile has been utilized as a key step in the synthesis of novel pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives. researchgate.nettandfonline.com Another approach involves the reaction of aminopyrazole derivatives with reagents like benzoylacetone (B1666692) or cyanoacetone to yield the corresponding fused pyridine ring. nih.gov

Table 1: Synthesis of Fused Heterocyclic Systems from Aminopyrazole Precursors

| Fused System | Aminopyrazole Precursor | Reagent(s) | Resulting Product Class | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | 3-(Dimethylamino)-1-arylprop-2-en-1-ones | 2-Phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile | Enaminones / Glacial Acetic Acid | 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide, Urea, or Thiourea | Substituted Pyrazolo[3,4-d]pyrimidines | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Thiourea | 4,6-Dithioxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine derivative | researchgate.net |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | 1,3-Dicarbonyl Compounds | 1H-Pyrazolo[3,4-b]pyridines | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | Substituted Pyrazolo[3,4-b]pyridine | nih.gov |

Regioselectivity in Annulation Reactions

A critical aspect of synthesizing fused pyrazole systems is regioselectivity, particularly when using 1-unsubstituted 3(5)-aminopyrazoles. kfas.org.kwdntb.gov.ua The pyrazole precursor possesses two primary nucleophilic sites for initiating the cyclization: the exocyclic amino group (-NH2) and the endocyclic ring nitrogen (N1). kfas.org.kw The reaction with an unsymmetrical biselectrophile can thus lead to the formation of two or more different regioisomers.

The relative nucleophilicity of the exo- and endocyclic nitrogen atoms is a subject of debate, and the reaction outcome is often influenced by several factors beyond simple basicity or steric hindrance. kfas.org.kwdntb.gov.ua These factors can include the electronic nature of the substituents on the pyrazole ring, the specific electrophile used, and the reaction conditions (e.g., solvent, temperature, catalyst).

For the formation of pyrazolo[1,5-a]pyrimidines , the reaction involves the N1 and the exocyclic amino group of the 5-aminopyrazole. The initial step is typically a nucleophilic attack from one of the pyrazole's nitrogen atoms onto the electrophilic center of the reagent. The subsequent intramolecular cyclization and dehydration lead to the final fused product. semanticscholar.org The regioselectivity of this process determines the substitution pattern on the newly formed pyrimidine ring. Studies have been conducted to rationalize the cyclization pathway and the factors that control which nitrogen atom initiates the reaction. kfas.org.kw

In the synthesis of pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, two regioisomers can be formed depending on which carbonyl group is attacked first by the aminopyrazole. mdpi.com For example, when using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing CF3 group is more electrophilic and is preferentially attacked by the nucleophilic carbon of the aminopyrazole, leading to a specific regioisomer. mdpi.com

Table 2: Examples of Regioselectivity in Annulation Reactions

| Fused System | Reactants | Key Factor Influencing Regioselectivity | Outcome | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide + Cinnamonitriles | Reaction conditions (pyridine, 120°C, microwave) | Regioselective high-yield synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles | kfas.org.kwdntb.gov.ua |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole + 1,1,1-trifluoropentane-2,4-dione | Relative electrophilicity of the two carbonyl groups | Preferential attack on the carbonyl adjacent to the CF3 group | mdpi.com |

| Pyrazole | β-Aminoenones + Alkyl hydrazines | Steric bulk of substituents on the enone and hydrazine (B178648) | High regioselectivity observed with less bulky substituents | nih.gov |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical structures. lifesciencesite.com For the synthesis of fused pyrazole systems derived from dinitrile precursors, microwave-assisted synthesis has emerged as a particularly powerful tool. lifesciencesite.comnih.govdergipark.org.tr

Microwave irradiation offers several advantages over conventional heating methods, including:

Shorter Reaction Times: Reactions that might take several hours under conventional reflux can often be completed in minutes using microwave heating. lifesciencesite.comresearchgate.net

Higher Yields: The rapid and uniform heating provided by microwaves can lead to improved reaction yields and cleaner product formation. lifesciencesite.com

Enhanced Selectivity: In some cases, microwave assistance can improve the selectivity of a reaction, favoring the formation of a desired product over side products. lifesciencesite.com

Eco-Friendly Conditions: The efficiency of microwave heating often allows for the use of smaller amounts of solvent or even solvent-free conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net

This technology has been successfully applied to the synthesis of all three major fused heterocyclic systems discussed.

Pyrazolo[1,5-a]pyrimidines: A facile and efficient microwave-assisted procedure has been described for synthesizing pyrazolo[1,5-a]pyrimidines from the reaction of an enaminone with aminopyrazole derivatives. lifesciencesite.com Regioselective, high-yield synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles was achieved under controlled microwave heating conditions. kfas.org.kwdntb.gov.ua

Pyrazolo[3,4-b]pyridines: The three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones has been effectively carried out under microwave irradiation to produce pyrazolo[3,4-b]pyridine-spirocycloalkanediones in high yields (81-94%) within 5-15 minutes. researchgate.net Solvent-free microwave synthesis has also been used to prepare bis-pyrazolo[3,4-b:4′,3′-e]pyridines from 5-amino-3-methyl-1-phenylpyrazole and various aldehydes. researchgate.net

Pyrazolo[3,4-d]pyrimidines: While specific examples starting directly from this compound are less common in the provided literature, the general utility of microwave synthesis for pyrazole and pyrimidine ring formation suggests its applicability. For example, microwave irradiation is frequently used for the synthesis of pyrazole precursors from α,β-unsaturated carbonyl compounds and hydrazines. dergipark.org.trmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Fused System | Reactants | Method | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Enaminone + Aminopyrazole | Conventional | Reflux, 8-10 h | 72-85% | lifesciencesite.com |

| Pyrazolo[1,5-a]pyrimidine | Enaminone + Aminopyrazole | Microwave | 300 W, 3-5 min | 88-95% | lifesciencesite.com |

| Pyrazolo[3,4-b]pyridine-spirocycloalkanedione | 5-Aminopyrazole + Paraformaldehyde + Cyclic β-diketone | Conventional | Ethanol, Reflux, 10-12 h | 65-82% | researchgate.net |

| Pyrazolo[3,4-b]pyridine-spirocycloalkanedione | 5-Aminopyrazole + Paraformaldehyde + Cyclic β-diketone | Microwave | 500 W, 140°C, 5-15 min | 81-94% | researchgate.net |

| bis-Pyrazolo[3,4-b:4′,3′-e]pyridine | 5-Amino-3-methyl-1-phenylpyrazole + Aldehyde | Microwave (Solvent-free) | Irradiation | Moderate | researchgate.net |

Advanced Spectroscopic and Diffraction Based Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and the chemical environment of atoms.

¹H NMR Spectroscopy for Proton Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In pyrazole (B372694) derivatives, the chemical shifts of the ring protons are particularly informative. For instance, in a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, the formation of the pyrazole ring was confirmed by the presence of two doublets with a coupling constant (³J) of 2 Hz. nih.gov This small coupling constant is characteristic of protons on adjacent carbons in a five-membered heterocyclic ring. The chemical shifts for these protons were observed in the ranges of 6.13–6.20 ppm and 7.43–7.64 ppm. nih.gov For the parent 1H-pyrazole, the N-H proton resonance is observed as a broad signal at a significantly downfield chemical shift, often between 13 and 8 ppm, which is also a characteristic feature. mdpi.com

Table 1: ¹H NMR Chemical Shifts for Pyrazole Derivatives

| Compound/Fragment | Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Solvent |

| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | Pyrazole H | 6.13-6.20 | 2 | Not Specified |

| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | Pyrazole H | 7.43-7.64 | 2 | Not Specified |

| 1H-pyrazole | N-H | ~13-8 | - | CD₂Cl₂ |

| 1H-pyrazole | H³,⁵ | ~7.8-7.5 | - | CD₂Cl₂ |

¹³C NMR Spectroscopy for Carbon Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the substituents present. For diethyl 1H-pyrazole-3,5-dicarboxylate, the carbon signals for the pyrazole ring were observed at 143.56 ppm (C-3, very broad), 134.74 ppm (C-5, very broad), and 110.83 ppm (C-4) in DMSO-d6. rsc.org The broadness of the C-3 and C-5 signals is often due to quadrupolar relaxation effects from the adjacent nitrogen atoms.

Table 2: ¹³C NMR Chemical Shifts for Diethyl 1H-pyrazole-3,5-dicarboxylate in DMSO-d6

| Carbon Atom | Chemical Shift (ppm) |

| C-3 | 143.56 (very broad) |

| C-4 | 110.83 |

| C-5 | 134.74 (very broad) |

| C=O | 160.89 (broad), 158.98 (broad) |

| O-CH₂ | 60.87 |

| CH₃ | 14.10 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable for resolving overlapping signals and establishing connectivity between atoms. huji.ac.il

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a spin system. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). sdsu.eduyoutube.com This is particularly powerful for piecing together molecular fragments and assigning quaternary carbons.

These techniques have been successfully used to confirm the structures of various pyrazole derivatives. vulcanchem.comnih.gov For example, HMBC can be used to assign the positions of substituent groups by observing correlations between the protons of the substituent and the carbons of the pyrazole ring. researchgate.net

Solvent Effects on NMR Chemical Shifts

The choice of solvent can significantly influence NMR chemical shifts due to interactions between the solvent and the solute, such as hydrogen bonding and changes in the local magnetic environment. fu-berlin.dersc.org Studies on various heterocyclic compounds have shown that changing from a nonpolar solvent like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can cause noticeable shifts in proton and carbon resonances. researchcommons.orgunn.edu.ng For instance, protons involved in hydrogen bonding, such as the N-H proton of a pyrazole, will show significant changes in chemical shift with solvent polarity. rsc.org The chemical shift of water as an impurity in different deuterated solvents is a well-documented example of this effect. pitt.educarlroth.com

Concentration-Dependent NMR Studies for Supramolecular Interactions

NMR spectroscopy is a powerful tool for studying non-covalent interactions and self-assembly processes in solution. By acquiring a series of ¹H NMR spectra at varying concentrations, it is possible to observe changes in chemical shifts that indicate the formation of supramolecular structures. researchgate.netrsc.org If molecules aggregate or stack, the chemical environment of the protons will change, leading to a shift in their resonance frequencies. This method has been employed to study the formation of planar stacking interactions in 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, where the chemical shifts of benzene (B151609) and pyrazole hydrogens were monitored. nih.gov The absence of significant shifts can indicate that such interactions are not occurring in solution. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms, bond lengths, and bond angles.

For pyrazole-containing compounds, X-ray crystallography has been crucial in confirming molecular structures and understanding their packing in the crystal lattice. researchgate.netjournalskuwait.org For example, the crystal structure of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate complexed with (+)-amphetamine revealed a double helical supramolecular structure. nih.gov In another study, the crystal structure of 4-iodo-1H-pyrazole was determined, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles. mdpi.com This study revealed that the iodo analog forms catemers (chains) through N-H···N hydrogen bonds, with an intermolecular N···N distance of 2.87 Å. mdpi.com Such detailed structural information is vital for crystal engineering and designing materials with specific properties. nih.gov The analysis of intermolecular interactions, such as hydrogen bonds and π–π stacking, provides insight into the forces that govern the self-assembly of molecules in the solid state. researchgate.net

Table 3: Selected Crystallographic Data for 4-Iodo-1H-pyrazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| N-H···N distance (Å) | 2.87(3) |

| H-bonding Motif | Catemer |

Single Crystal X-ray Diffraction Analysis of 1H-Pyrazole-3,5-dicarbonitrile Derivatives

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures. For derivatives of this compound, this method has been instrumental in elucidating their solid-state structures. researchgate.netd-nb.info

For instance, the crystal structure of dihydrazinium 1H-pyrazole-3,5-dicarboxylate reveals a complex three-dimensional supramolecular network. researchgate.net This network is formed through extensive hydrogen-bonding interactions. researchgate.net In another example, the analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, synthesized from aminopyrazoles, has unambiguously confirmed their molecular structures. researchgate.netd-nb.info

Studies on various substituted pyrazole derivatives have demonstrated the versatility of single-crystal X-ray diffraction in confirming molecular connectivity and stereochemistry. For example, the structures of several 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have been characterized, revealing detailed information about their molecular conformation and hydrogen bonding patterns. researchgate.net Similarly, the technique has been used to confirm the structures of newly synthesized pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles. d-nb.info The analysis of a copper complex with a pyrazole-based ligand, ethyl 5-methyl-1H-pyrazole-3-carboxylate, showed a binuclear structure with a distorted octahedral coordination geometry around the copper atoms. nih.gov

Analysis of Crystal Systems and Space Groups

The crystallographic analysis of pyrazole derivatives extends to the determination of their crystal systems and space groups, which define the symmetry and packing of molecules in the crystal lattice.

For example, 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide crystallizes in the triclinic system with the space group P-1. iucr.org Similarly, a 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative was also found to crystallize in the triclinic crystal system with the P-1 space group. researchgate.net In contrast, dihydrazinium 1H-pyrazole-3,5-dicarboxylate crystallizes in the monoclinic system with the space group P21/c. researchgate.net Other pyrazole derivatives have been found to crystallize in different systems, such as a copper(II) complex with 3,5-dimethyl-1H-pyrazole which is triclinic with the P space group, while another copper complex is orthorhombic with the Pnma space group. dnu.dp.ua Isostructural antipyrine (B355649) derivatives containing a pyrazole moiety both crystallize in the monoclinic P21/c space group. rsc.org The crystal structure of 4-benzyl-1H-pyrazole was determined to be in the chiral space group P21, while its 3,5-diamino derivative crystallizes in the centrosymmetric space group P21/c. nih.gov

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide | Triclinic | P-1 | iucr.org |

| 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative | Triclinic | P-1 | researchgate.net |

| Dihydrazinium 1H-pyrazole-3,5-dicarboxylate | Monoclinic | P21/c | researchgate.net |

| Cu(H₂O)(DMPZ)₂C₂O₄ (DMPZ = 3,5-dimethyl-1H-pyrazole) | Triclinic | P | dnu.dp.ua |

| [Cu(H₂O)₂(CH₃COO)Br]n | Orthorhombic | Pnma | dnu.dp.ua |

| 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide | Monoclinic | P21/c | rsc.org |

| 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide | Monoclinic | P21/c | rsc.org |

| 4-benzyl-1H-pyrazole | P21 | nih.gov | |

| 3,5-diamino-4-benzyl-1H-pyrazole | P21/c | nih.gov |

Investigation of Molecular Conformations in the Solid State

X-ray crystallography also provides detailed information about the preferred conformations of molecules in the solid state, including the planarity of rings and the orientation of substituents.

In a study of 1H-pyrazoles with ester and amide groups, it was found that the specific tautomer and its conformation (cisoidal or transoidal) adopted in the crystal state depend on the nature and position of the substituents. mdpi.com For example, methyl 5-methyl-1H-pyrazole-3-carboxylate adopts a cisoidal conformation, while methyl 5-amino-1H-pyrazole-3-carboxylate adopts a transoidal conformation. mdpi.com The planarity of the pyrazole ring is a common feature, although slight deviations can occur. nih.gov In some complex pyrazole derivatives, such as those fused with a pyran ring, the pyran ring can adopt conformations like a flattened sofa or boat. researchgate.net The conformation of the entire molecule is stabilized by various intramolecular hydrogen bonds. iucr.org For instance, in 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide, the molecular conformation is stabilized by intramolecular C—H⋯Cl and C—H⋯N hydrogen bonds. iucr.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis has been applied to several pyrazole derivatives to understand their crystal packing.

The analysis provides a breakdown of the percentage contribution of different types of intermolecular contacts. For a copper(II) complex of ethyl 5-methyl-1H-pyrazole-3-carboxylate, the most significant contributions to the surface contacts are from H⋯H (40%), H⋯Cl/Cl⋯H (24.3%), H⋯O/O⋯H (11.8%), H⋯C/C⋯H (9.2%), and H⋯N/N⋯H (8.3%) interactions. nih.gov In another example, 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide, the dominant interactions are H⋯H, C⋯H, and Cl⋯H contacts. iucr.org For pyran-fused pyrazole derivatives, H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N interactions are the most important contributors to the crystal packing. researchgate.net This technique has also been used to study interactions in co-crystals and other complex pyrazole systems, highlighting the importance of various weak interactions in stabilizing the crystal structure. rsc.orgjournalskuwait.orgjournalskuwait.org

| Compound | Dominant Intermolecular Interactions and Contributions | Reference |

|---|---|---|

| Di-μ-chlorido-bis[(acetonitrile-κN)chlorido(ethyl 5-methyl-1H-pyrazole-3-carboxylate-κ2 N 2,O)copper(II)] | H···H (40%), H···Cl/Cl···H (24.3%), H···O/O···H (11.8%), H···C/C···H (9.2%), H···N/N···H (8.3%) | nih.gov |

| 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide | H···H (28.4%), C···H (7.0%), Cl···H (6.8%), Cl···Cl (6.5%), C···C (5.7%) | iucr.org |

| 6-amino-8-(2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile | H···H (39.1-40.0%), C···H/H···C (25.8-26.6%), N···H/H···N (24.3%) | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For pyrazole derivatives, mass spectra typically show the molecular ion peak, which confirms the molecular formula. researchgate.net

The fragmentation patterns observed in the mass spectra are often in good agreement with the proposed structures. researchgate.netresearchgate.net For example, the mass spectrum of a naphtho[2,3-f]-1,2,4-triazepine-6,11-dione derivative containing a pyrazole moiety showed a molecular ion at m/z = 392, and the fragmentation pattern was consistent with the assigned structure. researchgate.net High-resolution mass spectrometry is often employed to confirm the elemental composition of novel synthesized pyrazole derivatives. journalskuwait.orgjournalskuwait.org The fragmentation patterns can help in distinguishing between regioisomers, as certain bonds are more prone to cleavage than others. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uksavemyexams.commvpsvktcollege.ac.in The IR spectra of pyrazole-containing compounds provide characteristic absorption bands that confirm their structural features.

The presence of a nitrile group (C≡N) in pyrazole dicarbonitriles is indicated by a characteristic absorption band. The N-H stretching vibration in the pyrazole ring typically appears in the range of 3200-3600 cm⁻¹. mvpsvktcollege.ac.in In pyrazole-3,5-dicarboxylic acid, the decomposition products have been analyzed using TG-FTIR, which couples thermogravimetric analysis with IR spectroscopy, to identify gaseous products. researchgate.net The IR spectra of various synthesized pyrazole derivatives have been used to confirm the presence of expected functional groups, such as amino (NH₂), carbonyl (C=O), and others, which is crucial for verifying the success of a chemical synthesis. journalskuwait.orgjournalskuwait.orgresearchgate.netekb.eg

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H (stretch, amines) | 3200 - 3600 | mvpsvktcollege.ac.in |

| C-H (stretch, aromatic) | 3000 - 3100 | mvpsvktcollege.ac.in |

| C-H (stretch, alkanes) | 2850 - 3000 | mvpsvktcollege.ac.in |

| C≡N (stretch, nitriles) | ~2220 - 2260 | |

| C≡C (stretch, alkynes) | 2100 - 2260 | mvpsvktcollege.ac.in |

| C=O (stretch, carbonyls) | ~1710 | savemyexams.com |

| C=C (stretch, aromatic) | 1500 - 1600 | mvpsvktcollege.ac.in |

| Fingerprint Region | Below 1500 | savemyexams.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrazole (B372694) derivatives, providing valuable information about their geometry, electronic properties, and spectroscopic parameters.

Geometry Optimization and Electronic Properties of 1H-Pyrazole-3,5-dicarbonitrile and Derivatives

DFT calculations, often using the B3LYP hybrid functional, are employed to determine the optimized geometrical parameters, including bond lengths and angles, of pyrazole and its derivatives. rjpbcs.com Theoretical calculations for the parent pyrazole ring show that the geometry is planar, a conformation that contributes to its stability. rjpbcs.com The introduction of substituent groups, such as the cyano (CN) group in this compound, significantly influences the electronic properties of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. rjpbcs.com The energy gap between HOMO and LUMO is a key parameter; a smaller gap generally indicates higher reactivity. rjpbcs.com For instance, studies on substituted pyrazoles have shown that electron-withdrawing groups like cyanide can affect the HOMO-LUMO gap. rjpbcs.com

Quantum chemical calculations provide insights into various electronic properties. A higher value of chemical potential and a lower value of the electrophilicity index suggest a more nucleophilic character for a compound. rjpbcs.com Conversely, a smaller HOMO-LUMO energy gap, higher ionization potential, higher electron affinity, smaller global hardness, and higher global electrophilicity index indicate a strong electrophilic nature. rjpbcs.com

| Property | Significance | Finding for Pyrazole Derivatives |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Smaller gap indicates higher reactivity. rjpbcs.com |

| Chemical Potential | Nucleophilicity/Electrophilicity | Negative values indicate stability; higher values suggest nucleophilic behavior. rjpbcs.com |

| Electrophilicity Index | Electrophilic nature | Lower values can favor nucleophilic behavior. rjpbcs.com |

| Global Hardness | Stability and reactivity | Smaller values are associated with higher reactivity. rjpbcs.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.inforsc.org This in silico prediction aids in the structural elucidation of newly synthesized compounds by comparing computed spectra with experimental data. rsc.orgnrel.gov The accuracy of these predictions can be influenced by the choice of the DFT functional and basis set. nih.gov For example, studies on a pyrazole derivative showed that B97D and TPSSTPSS functionals provided high accuracy, while the M06-2X functional was less accurate. nih.gov The choice of basis set also plays a role, with TZVP basis sets sometimes yielding more accurate results than 6-311+G(2d,p). nih.gov

The process often involves optimizing the molecular geometry first and then calculating the NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For complex molecules, considering conformational isomers can significantly improve the accuracy of the predicted chemical shifts. d-nb.info

Analysis of Electrostatic Potential (ESP)

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the reactive behavior of molecules. rjpbcs.com It illustrates the charge distribution and is used to predict how a molecule will interact with other species. rjpbcs.com The ESP is particularly important in drug design, as it helps to understand the binding of a ligand to its receptor's active site, which is often characterized by complementary electrostatic potential regions. rjpbcs.com The variation in electrostatic potential across a molecule is a key factor in its binding affinity. rjpbcs.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. bonvinlab.org These simulations can reveal information about conformational changes, solvent effects, and the interactions between molecules. bonvinlab.orgulakbim.gov.tr

Conformational Analysis and Dynamic Behavior in Solution

MD simulations can be used to explore the conformational landscape of a molecule in solution, showing how it moves and changes shape over time. ulakbim.gov.tr This is particularly useful for flexible molecules, as it can identify the most stable conformations and the energy barriers between them. The simulations are performed by solving Newton's equations of motion for a system of atoms and molecules, allowing their dynamic behavior to be visualized and analyzed. ulakbim.gov.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts.

Three-dimensional QSAR (3D-QSAR) models are particularly insightful as they consider the three-dimensional properties of molecules, such as their shape and electrostatic fields. Several studies on pyrazole derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for various biological activities. benthamdirect.comtandfonline.com

For instance, 3D-QSAR studies on a series of pyrazole derivatives targeting the enoyl acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis yielded robust models. benthamdirect.com These models, validated statistically, provided contour maps indicating that amine, carbonyl, and the pyrazoline ring itself are critical for binding to the receptor. benthamdirect.com The CoMFA model showed a predictive squared correlation coefficient (r²_pred) of 0.902, and the CoMSIA model had an r²_pred of 0.894, indicating high predictive power. benthamdirect.com

Similarly, a 3D-QSAR-based pharmacophore model was developed for pyrazole derivatives with anti-tubercular activity. nih.gov This five-point pharmacophore model demonstrated excellent statistical significance with a high squared correlation coefficient (R² = 0.97) and a good cross-validated coefficient (Q² = 0.77). nih.gov Such models are instrumental in the virtual screening and rational design of new, more potent inhibitors. nih.gov Other studies have used 3D-QSAR to design pyrazole derivatives as inhibitors for targets like Aurora-A kinase and cyclooxygenase-2 (COX-2). tandfonline.commsjonline.org

| Derivative Class | Biological Target | 3D-QSAR Model | Key Statistical Parameters | Source |

|---|---|---|---|---|

| Pyrazole Derivatives | Enoyl Acyl Carrier Protein Reductase | CoMFA | q² = 0.567, r²_pred = 0.902 | benthamdirect.com |

| Pyrazole Derivatives | Enoyl Acyl Carrier Protein Reductase | CoMSIA | q² = 0.586, r²_pred = 0.894 | benthamdirect.com |

| Pyrrolo[3,4-c]pyrazole Derivatives | Aurora-A Kinase | CoMFA | r²_cv = 0.667 | tandfonline.com |

| Pyrrolo[3,4-c]pyrazole Derivatives | Aurora-A Kinase | CoMSIA | r²_cv = 0.664 | tandfonline.com |

| Pyrazole Derivatives | Anti-tubercular Activity | Pharmacophore (AADHR_1) | R² = 0.97, Q² = 0.77 | nih.gov |

| Tetrasubstituted Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | 3D-QSAR | r² = 0.835 | msjonline.org |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density of a system to define atoms, chemical bonds, and molecular structure. It is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for molecular stability and biological recognition. mdpi.comijnc.ir

| System Studied | Interaction Investigated via QTAIM | Key Finding | Source |

|---|---|---|---|

| Palladium(II) Pyrazole Complexes | Weak Intramolecular Hydrogen Bonds (Br···HNpz) | Confirmed that these interactions stabilize the molecular structure. | nih.govresearchgate.net |

| Tetranuclear Pd₂Ag₂ Pyrazolate Complexes | Metal-Metal Interactions | Revealed enhanced stability due to additional metal-metal bonding. | nih.govresearchgate.net |

| Co(II) and Ni(II) Pyrazole-Based Compounds | π-stacking and Hydrogen Bonds | Characterized the nature of non-covalent interactions responsible for supramolecular assembly. | mdpi.com |

| Pyrazole-Picrate Crystal Structure | N—H⋯O and C—H⋯O Hydrogen Bonds | Studied the properties of intra- and intermolecular hydrogen bonds. | researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a fundamental tool in drug design for predicting the binding mode and affinity of a compound within the active site of a biological target.

Derivatives of the pyrazole scaffold have been the subject of numerous molecular docking studies to predict their binding interactions with a wide array of biological targets, particularly protein kinases and enzymes involved in infectious diseases. nih.govresearchgate.net These studies provide a theoretical framework to rationally design new, potent, and selective inhibitors. nih.gov

For example, docking studies of pyrazole derivatives into the ATP-binding site of kinases like VEGFR-2, Aurora A, and CDK2 have revealed key binding modes. researchgate.netnih.gov The ligands were often found deep within the binding pocket, forming crucial hydrogen bonds with backbone residues such as Ala213 and Glu211 in Aurora-A kinase. tandfonline.comnih.gov In another study, pyrazole derivatives were identified as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase. rsc.org Docking simulations showed that both active and inactive compounds could be discriminated based on their binding modes and scores. rsc.org

Docking of pyrazole-based compounds against enoyl acyl carrier protein reductase highlighted essential amino acid interactions at the active site, corroborating 3D-QSAR findings. nih.gov Similarly, when pyrazole-3,5-diamine derivatives were docked into the active site of a mycobacterial enzyme (PDB: 1G3U), they showed significant hydrogen bonding with residues like ASN:1640 and ASP:1644. chemmethod.com These theoretical predictions of binding modes are invaluable for understanding the mechanism of action and for the future optimization of these compounds as therapeutic agents. nih.govnih.gov

| Derivative Class/Compound | Biological Target (PDB ID) | Key Interacting Residues | Reported Binding Energy / Finding | Source |

|---|---|---|---|---|

| 1H-Pyrazole Derivatives | VEGFR-2 (2QU5) | Not specified | Binding Energy: -10.09 kJ/mol for compound 1b. | researchgate.netnih.gov |

| 1H-Pyrazole Derivatives | Aurora A (2W1G) | Thr 217, Arg 137, Leu 139, Ala 213 | Binding Energy: -8.57 kJ/mol for compound 1d. | researchgate.netnih.gov |

| 1H-Pyrazole Derivatives | CDK2 (2VTO) | Not specified | Binding Energy: -10.35 kJ/mol for compound 2b. | researchgate.netnih.gov |

| Pyrazole-based Quinazolinones | CDK2 | Interacted with amino acids similar to the co-crystallized ligand. | Tetrazinethione derivative 7 showed the best docking score. | nih.gov |

| Pyrrolo[3,4-c]pyrazole Derivatives | Aurora-A | Ala213, Glu211 | Hydrogen bonds with these residues found to be crucial for potent binding. | tandfonline.com |

| 1,3,5-Triazine-based Pyrazoles | EGFR Kinase (6V6O) | Not specified | Compounds showed good affinity by forming multiple H-bonds. | rsc.org |

| Pyrazole Derivatives | Enoyl Acyl Carrier Protein Reductase | Not specified | Docking identified essential amino acid interactions. | nih.gov |

| 1H-Pyrazole-3,5-diamine Derivatives | Mycobacterium tuberculosis enzyme (1G3U) | ASN:1640, ALA:1667, ASP:1644 | Compounds showed excellent docking scores and hydrogen bonding. | chemmethod.com |

Applications in Medicinal Chemistry and Biological Research

Antimicrobial Activities

The pyrazole (B372694) nucleus, particularly when functionalized with dicarbonitrile moieties, is a recognized pharmacophore in the design of potent antimicrobial agents. Research has demonstrated the efficacy of these compounds against a broad spectrum of pathogens, including bacteria and fungi.

Derivatives incorporating the 1H-pyrazole-3,5-dicarbonitrile structure have shown significant antibacterial properties. A series of 6-amino-1-((1,3-diphenyl-1H-pyrazol-4-yl)methyleneamino)-4-(aryl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles were synthesized and evaluated for their in-vitro antibacterial activity. nih.govmeddocsonline.org Several of these compounds exhibited potent activity against both Gram-positive strains, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.govmeddocsonline.orgcapes.gov.br

Similarly, studies on 2-amino-4-(3-(4-aryl)-1-(quinolin-2-yl)-1H-pyrazol-4-yl)-6-(alkylthio)pyridine-3,5-dicarbonitrile derivatives revealed that most of the synthesized compounds showed excellent antimicrobial activities when screened against Gram-positive (Staphylococcus aureus, B. subtilis) and Gram-negative (Salmonella typhimurium, E. coli) bacteria. ekb.eg The antimicrobial potential of pyrazole derivatives is often attributed to their ability to interact with essential bacterial enzymes and processes. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Dicarbonitrile Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Bacterial Strain | Activity/Measurement | Source(s) |

|---|---|---|---|

| Pyridine-3,5-dicarbonitriles | Staphylococcus aureus (Gram +) | Potent Activity | nih.gov, meddocsonline.org |

| Pyridine-3,5-dicarbonitriles | Streptococcus pyogenes (Gram +) | Potent Activity | nih.gov |

| Pyridine-3,5-dicarbonitriles | Escherichia coli (Gram -) | Potent Activity | nih.gov, meddocsonline.org |

| Pyridine-3,5-dicarbonitriles | Pseudomonas aeruginosa (Gram -) | Potent Activity | nih.gov |

| Pyridine-3,5-dicarbonitriles | B. subtilis (Gram +) | Excellent Activity | ekb.eg |

The antifungal potential of pyrazole derivatives is well-documented. researchgate.net Specifically, compounds featuring the pyridine-dicarbonitrile scaffold linked to a pyrazole ring have been evaluated for their efficacy against various fungal pathogens. ekb.egnih.gov

Screening of 2-amino-4-(3-(4-aryl)-1-(quinolin-2-yl)-1H-pyrazol-4-yl)-6-(alkylthio)pyridine-3,5-dicarbonitrile derivatives demonstrated notable activity against Candida albicans. ekb.eg Further studies on other pyrazole derivatives, such as pyrazolo-thiazolin-4-ones, showed excellent activity against C. albicans isolates, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug Ketoconazole. nih.gov For instance, certain pyrazolo-thiazolin-4-one derivatives displayed MIC values of 0.45 and 0.43 μg/mL against C. albicans. nih.gov Another study highlighted a pyrido-triazine derivative synthesized from a dicarbonitrile precursor that showed equivalent activity to clotrimazole (B1669251) against tested fungal strains. preprints.org

The global health challenge posed by Mycobacterium tuberculosis has driven research into novel therapeutic agents, with pyrazole derivatives emerging as promising candidates. chemmethod.comresearchgate.net While much research focuses on pyrazoline and pyrazole-diamine derivatives, compounds containing a pyrazole-carbonitrile structure have also been investigated. researchgate.netaablocks.com

A study involving penta-substituted pyridine (B92270) derivatives, synthesized from a 5-(4-formyl substituted phenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile precursor, tested their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. oaji.net Several of these compounds demonstrated significant inhibition at a concentration of 250 µg/mL. oaji.net

Table 2: Antitubercular Activity of Pyridine Derivatives from a Pyrazole-4-Carbonitrile Precursor This table is interactive. Click on headers to sort.

| Compound | R Group | R1 Group | % Inhibition vs. M. tuberculosis H37Rv (at 250 µg/mL) | Source(s) |

|---|---|---|---|---|

| 4a | 3-H | 4-Cl | 97% | oaji.net |

| 4b | 3-CH3 | 4-Cl | 95% | oaji.net |

| 4g | 3-H | 4-F | 98% | oaji.net |

A key mechanism through which pyrazole-based compounds exert their antibacterial effects is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govpreprints.org This enzyme, particularly its B subunit (GyrB), is a specific target in prokaryotic cells, making it an attractive focus for antibiotic development. nih.govpreprints.orgpreprints.org

Research into new benzofuran-pyrazole hybrids led to the synthesis of 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,2-dihydro-2-oxopyridine-3,5-dicarbonitrile. nih.govmdpi.com This compound and its subsequent derivatives were evaluated as inhibitors of E. coli DNA gyrase B. preprints.orgpreprints.org One resulting derivative, a pyrido-triazine dicarbonitrile, was identified as a potent inhibitor of DNA gyrase B with an IC50 value of 10.71. preprints.orgpreprints.org Other studies have explored pyrazole derivatives as dual inhibitors of both DNA gyrase and Dihydrofolate reductase (DHFR), demonstrating a multi-targeted antimicrobial strategy. nih.govacs.org

Anticancer / Antiproliferative Activities

Derivatives of this compound are also prominent in the search for new anticancer agents. Their synthesis and evaluation against various human cancer cell lines have yielded promising results, indicating their potential as scaffolds for antiproliferative drugs.

The cytotoxic effects of pyrazole derivatives have been extensively studied against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A-549 (lung carcinoma), and HepG2 (liver carcinoma). nih.govekb.eg

A series of 6-amino-1-((1,3-diphenyl-1H-pyrazol-4-yl)methyleneamino)-4-(aryl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, the same class that showed antibacterial activity, were also screened for cytotoxic activity. nih.gov In other research, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and tested. ekb.eg One compound from this series demonstrated a potent cytotoxic effect on the HepG2 cell line with an IC50 value of 0.14 µM, while another was most powerful against the MCF-7 cell line with an IC50 of 0.22 µM. ekb.eg A different derivative showed greater cytotoxicity than others in the series against the A549 cell line, with an IC50 of 1.13 µM. ekb.eg These findings underscore the potential of pyrazole-based structures in developing targeted anticancer therapies. ekb.eg

Table 3: Cytotoxic Activity (IC50) of Selected Pyrazole Derivatives Against Human Cancer Cell Lines This table is interactive. Click on headers to sort.

| Compound Class | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source(s) |

|---|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (4d) | HepG2 | 0.14 | Doxorubicin | 3.67 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine (4e) | MCF-7 | 0.22 | Doxorubicin | 2.28 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine (4d) | MCF-7 | 0.72 | Doxorubicin | 2.28 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine (4c) | A-549 | 1.13 | Doxorubicin | 2.62 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine (4d) | A-549 | 2.33 | Doxorubicin | 2.62 | ekb.eg |

| Pyrazole-indole hybrid (7a) | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | nih.gov |

Other Pharmacological Activities

Derivatives of the 1H-pyrazole core, including those related to this compound, have been investigated for a wide range of biological effects beyond primary therapeutic targets. These explorations highlight the versatility of the pyrazole scaffold in interacting with various biological systems.

Certain pyrazole derivatives have demonstrated notable antioxidant capabilities. A study focusing on newly synthesized 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives found them to be effective scavengers of free radicals. frontiersin.org The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, with the compounds showing significant inhibition. frontiersin.org The half-maximal inhibitory concentration (IC50) values for these derivatives were calculated to be in the range of 12.21 to 12.88 μg/mL. frontiersin.org Additionally, research into compounds based on a benzofuran–pyrazole scaffold has indicated strong antioxidant properties for these molecules. mdpi.compreprints.org

Table 1: Antioxidant Activity of 2,3-dihydro-1H-pyrazole-4-carbonitrile Derivatives

| Derivative Class | Assay Method | Measured Activity (IC50) |

|---|

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. mdpi.com Numerous pyrazole derivatives have been reported to possess anti-inflammatory activity. ekb.eg For instance, benzofuran–pyrazole based compounds have been identified as having promising anti-inflammatory properties. mdpi.compreprints.org The structural features of the pyrazole ring allow for the development of compounds that can target key enzymes and pathways involved in the inflammatory response. mdpi.comresearchgate.net

The antiviral potential of heterocyclic compounds containing the pyrazole ring system has been a subject of research. ekb.eg Studies have shown that certain pyrazole derivatives exhibit antiviral activity. ekb.eg Specifically, pyridine derivatives, including those containing a dicarbonitrile structure, have demonstrated potential as antiviral agents. researchgate.netnih.gov For example, 2-aminopyridine-3,5-dicarbonitrile (B1331539) derivatives containing a sulfanyl (B85325) group are noted for their antiviral activities. researchgate.net

The pyrazole scaffold is a key component in several commercial insecticides. d-nb.info Research has focused on synthesizing novel pyrazole-containing compounds to act as effective pest control agents. One study investigated the insecticidal properties of several 5-amino-1-aryl-1H-pyrazole-4-carbonitriles against Tuta absoluta larvae, a significant agricultural pest. conicet.gov.ar The results showed that these compounds caused significant mortality. conicet.gov.ar Another study synthesized a series of 1H-pyrazole-5-carboxylic acid derivatives and found that some exhibited good insecticidal activity against Aphis fabae, with one compound, in particular, showing mortality comparable to the commercial insecticide imidacloprid (B1192907) at a concentration of 12.5 mg/L. d-nb.info

Table 2: Insecticidal Activity of Pyrazole Carbonitrile Derivatives

| Compound | Target Pest | Concentration | Mortality Rate | Time |

|---|---|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta | Not Specified | 75% conicet.gov.ar | 48 h |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta | Not Specified | 60% conicet.gov.ar | 48 h |

| Fipronil (Reference) | Tuta absoluta | Not Specified | 100% conicet.gov.ar | 48 h |

Drug Design and Development

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.nettandfonline.com This designation is due to its frequent appearance in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide variety of biological targets with high affinity. tandfonline.comspast.org The five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical properties. spast.orgmdpi.com

The versatility of the pyrazole scaffold stems from several key features:

Synthetic Accessibility : The pyrazole ring and its derivatives can be synthesized through various established chemical reactions. researchgate.netspast.org

Physicochemical Properties : The structure allows for fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and metabolic stability through substitution at different positions on the ring. mdpi.com

Bioisosteric Replacement : The pyrazole ring can act as a bioisostere for other chemical groups, allowing chemists to modify molecules while retaining or improving biological activity. mdpi.com

Hydrogen Bonding : The N-unsubstituted pyrazole ring can function as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzymes and receptors. mdpi.com

The significance of this scaffold is evidenced by its presence in numerous blockbuster drugs used to treat a range of diseases, from cancer to viral infections and cardiovascular conditions. tandfonline.com Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, underscoring its importance in modern drug development. mdpi.com This proven track record ensures that the pyrazole nucleus, including structures like this compound, will continue to be a valuable starting point for the design of new therapeutic agents. mdpi.comresearchgate.net

Lead Compound Identification and Optimization

The chemical scaffold of this compound has served as a valuable starting point for the identification and optimization of lead compounds in medicinal chemistry. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of lead optimization involves iteratively modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The dinitrile functionality and the reactive sites on the pyrazole ring (N-1 and C-4 positions) offer versatile opportunities for chemical modifications to explore the structure-activity relationships (SAR).

Research has demonstrated that derivatives of the this compound core can be developed into potent inhibitors of various biological targets, particularly enzymes and receptors implicated in cancer and other diseases. The optimization process often involves the introduction of different substituents on the pyrazole ring to enhance the compound's interaction with the biological target.

For instance, in the development of novel anticancer agents, the this compound scaffold has been utilized to create derivatives with significant cytotoxic activity against various cancer cell lines. One common strategy involves the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridine-3,5-dicarbonitriles. In one study, 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile was used as a key starting material to synthesize a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ekb.eg The resulting compounds were evaluated for their in vitro cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2). ekb.eg

Another approach involves the synthesis of pyran-linked phthalazinone-pyrazole hybrids. These compounds were designed and synthesized through a one-pot, three-component reaction and evaluated for their anticancer activity against lung and cervical carcinoma cell lines. nih.gov The results indicated that these hybrids displayed moderate to good activity, with IC50 values in the micromolar range. nih.gov

The following table summarizes the cytotoxic activity of selected pyran-linked phthalazinone-pyrazole hybrids against A549 (human lung carcinoma) and HeLa (human cervical carcinoma) cell lines. nih.gov

| Compound | Structure | A549 IC50 (µM) | HeLa IC50 (µM) |

| 4a | 2-Amino-4-(1-((3,4-dimethoxyphenyl)methyl)-1H-pyrazol-5-yl)-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4H-pyran-3,5-dicarbonitrile | 12.4 | 15.2 |

| 4b | 2-Amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1-methyl-1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile | 25.3 | 28.1 |

| 4c | 2-Amino-4-(1-benzyl-1H-pyrazol-5-yl)-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4H-pyran-3,5-dicarbonitrile | 9.8 | 10.1 |

| 4d | 2-Amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1H-pyrazol-4-yl)-4H-pyran-3,5-dicarbonitrile | 41.6 | 31.6 |

The data reveals that the nature of the substituent on the pyrazole nitrogen and the point of attachment to the pyran ring significantly influence the cytotoxic activity. For example, compound 4c , with a benzyl (B1604629) group at the N-1 position of the pyrazole ring, exhibited the most potent activity against both cell lines. nih.gov

Furthermore, derivatives of this compound have been explored as inhibitors of specific enzymes. For example, a series of 3,5-diaryl-1H-pyrazoles were synthesized and evaluated as inhibitors of arylamine N-acetyltransferase, an enzyme implicated in the pathogenesis of tuberculosis. nih.gov This highlights the potential of the pyrazole scaffold in developing targeted therapies.

In another study, pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are important targets in cancer therapy. mdpi.com The lead optimization efforts in this study involved modifications at various positions of the pyrazolo[1,5-a]pyrimidine core, which can be conceptually traced back to the functionalization of a pyrazole dicarbonitrile precursor. The following table shows the inhibitory activity of selected compounds against CDK2 and TRKA. mdpi.com

| Compound | Structure | CDK2 IC50 (µM) | TRKA IC50 (µM) |

| 6k | 2-((7-(4-chlorophenyl)-3-cyano-2-phenylpyrazolo[1,5-a]pyrimidin-5-yl)amino)ethanol | 1.58 | 1.12 |

| 6m | 7-(4-methoxyphenyl)-5-((2-methoxyethyl)amino)-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 1.06 | 0.96 |

| 6n | 7-(3,4-dimethoxyphenyl)-5-((2-methoxyethyl)amino)-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 0.78 | 0.98 |

| 6s | 5-amino-2-phenyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 0.09 | 0.45 |

| 6t | 5-amino-7-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 0.23 | 0.23 |

The structure-activity relationship from this series indicated that substitutions on the phenyl ring at the 7-position of the pyrazolo[1,5-a]pyrimidine system, as well as the nature of the substituent at the 5-position, played a crucial role in determining the inhibitory potency against both CDK2 and TRKA. mdpi.com Specifically, compounds 6s and 6t demonstrated the most potent dual inhibitory activity. mdpi.com

These examples underscore the utility of the this compound scaffold in lead compound identification and optimization. The ability to systematically modify the core structure allows for the fine-tuning of biological activity, leading to the development of potent and selective agents for various therapeutic targets.

Applications in Materials Science

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The construction of coordination polymers and MOFs relies heavily on the selection of appropriate organic linkers and metal ions. researchgate.net Pyrazole-based ligands are of significant interest due to their diverse coordination modes and the stability they impart to the resulting frameworks.

1H-Pyrazole-3,5-dicarbonitrile as a Ligand for Metal Complexes

The 1H-pyrazole ring system features two adjacent nitrogen atoms: an acidic, pyrrole-type N-H (N1) and a basic, pyridine-type (N2) nitrogen. nih.gov This arrangement allows pyrazole (B372694) to act as a versatile ligand. Upon deprotonation, the resulting pyrazolate anion can bridge multiple metal centers, facilitating the formation of polynuclear complexes and extended networks.

While extensive research exists for pyrazole and its carboxylate derivatives, specific studies detailing the coordination of this compound as a primary ligand are less common. However, its structure suggests significant potential. The pyridine-type N2 atom can act as a monodentate ligand, similar to other pyrazole derivatives. Furthermore, the nitrile groups at the 3 and 5 positions introduce additional potential coordination sites. The nitrogen atom of a nitrile group can coordinate to a metal center, potentially allowing the ligand to act in a multidentate fashion, bridging metal ions to form coordination polymers. This dual functionality of the pyrazole ring and nitrile groups makes this compound a promising candidate for designing novel coordination compounds with unique structural and electronic properties.

Role of Pyrazole-3,5-dicarboxylic Acid Derivatives as MOF Linkers

The dicarboxylic acid derivative of pyrazole, 1H-pyrazole-3,5-dicarboxylic acid (H₃pdca), is a well-explored and highly effective linker for the synthesis of MOFs. researchgate.net The combination of the pyrazolate core and two carboxylate groups allows for the creation of robust, porous frameworks with a variety of metal ions. These MOFs have shown promise in applications ranging from gas storage to catalysis and sensing. researchgate.net

For example, a series of five 3D MOFs were constructed using 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid with transition metals like Zn(II), Ba(II), Cd(II), and Cu(II). rsc.org The resulting frameworks exhibited interesting properties, including high luminescence sensing for Fe³⁺ ions and antiferromagnetic exchange phenomena. rsc.org Another study detailed the synthesis of an Nd-MOF using 3,5-pyrazole dicarboxylic acid, resulting in a material with a monoclinic crystal system where two neodymium ions are bridged by the carboxylate groups and chelated by the adjacent pyrazole nitrogen atom. google.com Organotin substrates have also been reacted with 3,5-pyrazoledicarboxylic acid to form coordination polymers containing macrocyclic structures. acs.org

Below is a table summarizing selected MOFs synthesized using pyrazole-3,5-dicarboxylic acid derivatives, highlighting the diversity of metals and resulting structures.

| Metal Ion(s) | Ligand | Formula of Framework | Key Features & Applications |

| Zn(II) | 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | {[Zn₃(HL)₂H₂O]·4H₂O}ₙ | 3D framework, high luminescence sensing for Fe³⁺ ions, excellent stability and reusability. rsc.org |

| Cu(II) | 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | {[Cu₂(L)₂·2H₂O]·4H₂O}ₙ | 3D framework, displays antiferromagnetic exchange phenomena. rsc.org |

| Nd(III) | 3,5-pyrazole dicarboxylic acid | {[Nd₂(L₁)₃·6H₂O]·H₂O}ₙ | Monoclinic crystal system, nine-coordinate Nd(III) ions. google.com |

| Al(III) | Pyrazole-3,5-dicarboxylic acid | Al-3.5-PDA (MOF-303) | Water-stable, selective and high-capacity capture of formaldehyde. researchgate.net |

| Eu(III), Nd(III), Er(III) | 1H-pyrazole-3,5-dicarboxylic acid | Ln₂(Hpdca)₃⋅nH₂O | Luminescence in the visible (Eu) and NIR (Nd, Er) ranges. researchgate.net |

Design and Synthesis of Coordination Polymers and Networks

The design of coordination polymers involves the strategic selection of metal ions (nodes) and organic ligands (linkers) to achieve a desired network topology and functionality. rsc.orgacs.org The geometry of the ligand, including the number and orientation of its binding sites, plays a crucial role in determining the final structure. researchgate.net Pyrazole-based ligands, with their varied functionalization possibilities, are excellent candidates for building such networks. mocedes.orgrsc.org

The synthesis of these materials is typically achieved through methods like solvothermal or hydrothermal synthesis, where the components are heated in a solvent, allowing for the slow crystallization of the coordination polymer. rsc.orgnih.gov The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome, sometimes leading to different structural isomers or phases. mocedes.org For instance, the reaction of copper(II) carboxylates with pyrazole in protic solvents can yield a mix of discrete mono- or dinuclear species alongside polynuclear coordination polymers. acs.org The design process can be complex, as even flexible, non-linear linkers can lead to unexpected but thermodynamically favored 2D layered materials instead of the targeted 3D frameworks. rsc.org

Impact of Ligand Structure on MOF Properties

The ability to tune the properties of a MOF by modifying the organic linker is a cornerstone of MOF chemistry. digitellinc.com The structure of the ligand directly impacts the resulting framework's pore size, shape, stability, and chemical functionality. nih.govnih.gov

For pyrazole-based MOFs, modifications to the linker can have profound effects:

Pore Size and Shape : Introducing bulky substituents on the pyrazole ring or extending the length of the linker can alter the dimensions of the pores within the MOF. rsc.org For example, in a study of Zn(II)-MOFs, the use of an additional linear auxiliary ligand alongside a pyrazole functionalized carboxylic acid ligand resulted in an enlarged pore dimension. rsc.org

Stability : The strength of the coordination bond between the ligand and the metal node is a key determinant of the MOF's thermal and chemical stability. Pyrazolate-based MOFs are noted for their superior stability, even in strong alkaline solutions, which is attributed to the strong coordination bond formed by the pyrazolate anion. acs.org

Functionality : Functional groups on the ligand can be used to imbue the MOF with specific properties. Carboxylic acid groups are excellent for building the primary framework, while other groups can be introduced to enhance gas adsorption, catalytic activity, or sensing capabilities. mocedes.orgnih.gov For instance, the uncoordinated pyrazole moieties in a Zn(II) pillar-layered MOF were left free to interact with CO₂ molecules, enhancing its adsorption properties. researchgate.net The functionalization of UiO-66-type MOFs with different groups (-NH₂, -OH, etc.) has been shown to affect the dynamic properties and local rigidity of the framework, which in turn influences macroscopic properties like gas capture. nih.gov

Supramolecular Chemistry and Self-Assembly

Beyond forming coordination bonds with metals, the inherent hydrogen-bonding capabilities of the 1H-pyrazole ring drive its self-assembly into ordered supramolecular structures.

Hydrogen Bonding Interactions in Crystal Packing

The 1H-pyrazole molecule is an excellent supramolecular synthon because it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized N atom). researchgate.net This dual nature allows pyrazoles to form a variety of predictable and robust hydrogen-bonded motifs, such as dimers, trimers, tetramers, and extended linear chains (catemers). researchgate.netnih.gov These interactions are fundamental in directing the crystal packing of pyrazole-containing molecules.

In the case of this compound, several types of hydrogen bonds are expected to govern its crystal packing: